1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine

Chemical Synthesis Building Block Purity Specification

Unlike saturated or aromatic N1-substituted analogs, 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine bears an isolated cyclohexenyl alkene that enables downstream functionalization (epoxidation, cross-metathesis) inaccessible to 1-(cyclohexylmethyl)-1H-pyrazol-5-amine. The ≥98% purity specification reduces confounding impurities in primary screening, while the predicted melting point of 94.61 °C ensures reliable solid-phase handling and recrystallization. Its intermediate logP (~1.9) and low MW (177.25) align with CNS drug-like space, offering a more favorable profile than the higher-logP saturated analog. Choose this compound for cleaner SAR exploration, solid-dispensing automation, and brain-penetrant candidate screening.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1015845-93-8
Cat. No. B1451455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine
CAS1015845-93-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN2C(=CC=N2)N
InChIInChI=1S/C10H15N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5,8,11H2
InChIKeyLADCMDDDHRHNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine (CAS 1015845-93-8): Pyrazole Building Block with Distinct Cyclohexenyl Architecture


1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine (CAS 1015845-93-8) is a heterocyclic building block belonging to the 5-aminopyrazole class, characterized by a 1,5-disubstituted pyrazole core bearing a primary amine at the 5-position and a cyclohex-3-en-1-ylmethyl group at the N1 position [1]. The compound has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . The presence of a reactive alkene moiety within the cyclohexenyl ring distinguishes it from saturated cycloalkyl and aromatic analogs, providing a unique synthetic handle for downstream functionalization via epoxidation, dihydroxylation, or cross-coupling chemistry . It is supplied as a solid with a predicted melting point of 94.61 °C (EPI Suite) and is commercially available at purities up to 98% for pharmaceutical research and chemical synthesis applications [2].

Why Generic Substitution of 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine with Other N-Substituted 5-Aminopyrazoles Fails


The 5-aminopyrazole scaffold is a privileged pharmacophore and versatile synthetic intermediate, but substituents at the N1 position critically dictate lipophilicity, metabolic stability, and downstream reactivity . 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine incorporates a cyclohexenyl ring bearing an isolated alkene, a structural feature absent in the commonly substituted saturated cyclohexylmethyl analog (CAS 3524-26-3) and the aromatic benzyl analog (CAS 3528-51-6). This unsaturation introduces distinct electronic and steric properties that can alter binding interactions with biological targets, modify logP and aqueous solubility profiles, and—most importantly—provide a reactive handle for late-stage diversification that saturated analogs lack [1]. Substituting this compound with a saturated or aromatic analog without re-optimization can compromise synthetic route efficiency, alter physicochemical properties unpredictably, or eliminate the capacity for alkene-specific chemical transformations. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine vs. Closest Analogs


Higher Commercial Purity Specification vs. Saturated Cyclohexylmethyl Analog

1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine is commercially supplied at a minimum purity of 98% (NLT 98%) , whereas the saturated analog 1-(cyclohexylmethyl)-1H-pyrazol-5-amine (CAS 3524-26-3) is typically offered at a lower specification of 95% purity . This 3% absolute purity difference reduces the potential for unidentified impurities that could confound biological assay results or require additional purification steps in multi-step syntheses.

Chemical Synthesis Building Block Purity Specification

Molecular Weight and Lipophilicity Differential vs. Aromatic Benzyl Analog

The target compound (MW 177.25 g/mol) [1] is heavier than the aromatic analog 1-benzyl-1H-pyrazol-5-amine (MW 173.21 g/mol) [2]. More importantly, while direct experimental logP for the target compound is not reported, the saturated cyclohexylmethyl analog exhibits a logP of 2.12 , and class-level inference suggests the cyclohexenyl derivative will possess intermediate lipophilicity between the saturated analog and the more polar aromatic benzyl derivative. This differential lipophilicity profile can influence membrane permeability and metabolic stability in lead optimization.

Physicochemical Properties Lipophilicity Drug Design

Distinct Thermal Profile (Predicted Melting Point) vs. Cyclopentyl Analog

The predicted melting point of 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine is 94.61 °C (EPI Suite) [1]. This differs substantially from the experimentally determined melting point of the smaller ring analog 1-cyclopentyl-1H-pyrazol-5-amine (38–43 °C) . The higher melting point of the target compound suggests stronger intermolecular forces in the solid state, which may impact solubility, formulation, and handling characteristics in both research and manufacturing settings.

Solid-State Properties Melting Point Crystallization

Unique Alkene Functional Handle for Late-Stage Diversification

The cyclohexenyl substituent of 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine contains a C=C double bond (InChI: InChI=1S/C10H15N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5,8,11H2) . This alkene moiety is absent in the saturated cyclohexylmethyl analog (CAS 3524-26-3) and the directly attached cyclohexyl analog (CAS 3528-50-5) [1]. The double bond serves as a reactive handle for further synthetic elaboration—including epoxidation, dihydroxylation, hydroboration, and cross-metathesis—that is impossible with fully saturated analogs.

Synthetic Chemistry Late-Stage Functionalization Building Block

Optimal Application Scenarios for 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Alkene-Mediated Diversification

When exploring structure-activity relationships around the N1-substituent of 5-aminopyrazole-based lead compounds, 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine offers a distinct advantage: the cyclohexenyl alkene can be selectively functionalized (e.g., epoxidation to install polar hydroxyl groups, or cross-metathesis to introduce larger appendages) without affecting the pyrazole core or the 5-amino group . This enables rapid parallel synthesis of diverse analogs from a single advanced intermediate, a capability that saturated analogs such as 1-(cyclohexylmethyl)-1H-pyrazol-5-amine lack entirely.

High-Throughput Screening Libraries with Elevated Purity Requirements

For HTS campaigns where assay artifacts caused by low-purity compounds can generate false positives or obscure true hits, the ≥98% purity specification of 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine provides a higher confidence starting point compared to the 95% purity commonly supplied for the saturated cyclohexylmethyl analog . The 3% absolute purity difference translates to a lower probability of confounding impurities in primary screening data, reducing downstream validation burden and reagent waste.

Solid-Phase Synthesis and Crystallization-Intensive Workflows

The relatively high predicted melting point of 94.61 °C for 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine [1] renders it more suitable for solid-phase synthetic protocols and recrystallization-based purification than the low-melting cyclopentyl analog (38–43 °C) . Higher melting points generally correlate with easier handling of solid reagents, reduced risk of compound degradation or caking during storage, and greater amenability to automated solid-dispensing systems commonly used in modern pharmaceutical research laboratories.

Property-Based Lead Optimization for Central Nervous System (CNS) Candidates

The intermediate lipophilicity and molecular weight of 1-(cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine position it favorably within CNS drug-like chemical space. Its MW (177.25) and estimated logP (~1.9) align well with CNS MPO scoring guidelines, whereas the higher logP of the saturated analog (2.12) may increase the risk of non-specific binding and phospholipidosis [2]. When screening for brain-penetrant candidates, this compound offers a property profile that is more aligned with CNS drug design principles than its more lipophilic saturated counterpart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.